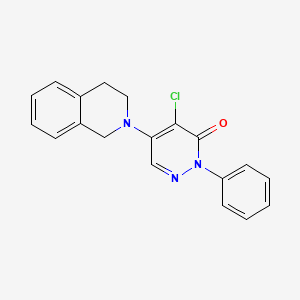

![molecular formula C25H21NO3 B5596837 16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)

16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules often involves intricate reaction sequences and precise conditions. While there is no direct synthesis information for 16-[(benzylamino)carbonyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid in the provided studies, related works offer insight into methodologies that could be applicable. For instance, the synthesis of related heterocyclic compounds and macrocyclic hexamines demonstrates the use of intermolecular interactions and macrocyclization techniques that could be relevant (Zhu, Ellern, & Kostić, 2002; Miura et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound suggests a complex arrangement of rings and functional groups. Studies on similar compounds provide insights into the potential interactions within the molecule, such as hydrogen bonding and the impact of different substituents on the molecule's overall conformation (Feeder & Jones, 1994).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar complexity often highlight the role of specific functional groups and the influence of molecular structure on reactivity. For example, the cycloisomerization reactions catalyzed by rhodium and benzoic acid demonstrate how specific catalysts can influence the formation of bicyclic structures, which could be analogous to the reactions involved in synthesizing the compound (Masutomi, Noguchi, & Tanaka, 2014).

Physical Properties Analysis

The physical properties of a compound like 16-[(benzylamino)carbonyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid would be influenced by its molecular structure. Studies on related compounds reveal that factors such as molecular weight, crystalline structure, and hydrogen bonding can significantly affect solubility, melting point, and other physical properties (Zhu, Ellern, & Kostić, 2002).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are crucial for understanding a compound's behavior in various conditions. For compounds with similar structural features, studies have shown how the presence of specific functional groups and the overall molecular architecture can influence chemical behavior and reactivity (Diedenhofen, Jonas, & Frenking, 2000).

Scientific Research Applications

Synthesis and Characterization

Research in organic chemistry often involves the synthesis and characterization of complex molecules. For instance, the stabilization of long-chain intermediates in solution through various chemical reactions showcases the intricate processes involved in forming and stabilizing complex molecules, similar in complexity to the compound of interest (Teodorović et al., 2013). Additionally, the synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution highlights the methods used to create cyclic structures that are a foundational aspect of many complex organic compounds (Waldmann & Braun, 1991).

Chemical Behavior and Applications

Investigating the chemical behavior of partially hydrogenated compounds, as seen in the study of tetrahydro- and dihydro[2.2]paracyclophanes, offers insights into reactions and applications of structurally complex hydrocarbons, which could inform the understanding and use of similarly complex molecules (Savinsky et al., 2001). The creation and transformation of these compounds underline the potential for developing new materials or pharmaceuticals.

Advanced Organic Synthesis Techniques

The development of novel synthesis techniques, such as the intramolecular Ugi four-component condensation and the Passerini three-component reaction, demonstrates the capacity for creating tetracyclic and other complex organic structures. These methods can be pivotal in synthesizing compounds with specific functions or properties, including those related to the compound (Marcaccini et al., 2003).

Potential for Creating Novel Materials

The synthesis of polycyclic aromatic compounds via Rhodium-Catalyzed Tandem Carbonylative Benzannulations shows the potential for creating novel materials or pharmaceuticals from complex organic structures. This method allows for the efficient creation of highly substituted heterocycles, relevant to the synthesis of complex compounds similar to the one of interest (Song et al., 2016).

Environmental and Industrial Applications

The carboxylation of organic halides by a cobalt-salen complex, resulting in the formation of carboxylic acids, showcases the environmental and industrial applications of complex chemical reactions. Such processes could be relevant to the synthesis and modification of complex organic compounds for various uses, including as intermediates in pharmaceutical synthesis or in the production of fine chemicals (Folest et al., 1985).

properties

IUPAC Name |

16-(benzylcarbamoyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c27-24(26-14-15-8-2-1-3-9-15)22-20-16-10-4-6-12-18(16)21(23(22)25(28)29)19-13-7-5-11-17(19)20/h1-13,20-23H,14H2,(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSNECTWBZBEPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2C(C3C4=CC=CC=C4C2C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)

![(1S*,5R*)-6-benzyl-3-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596765.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5596770.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5596771.png)

![5-cyclobutyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5596776.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)

![1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596791.png)

![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)

![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)

![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)